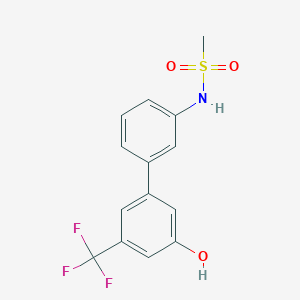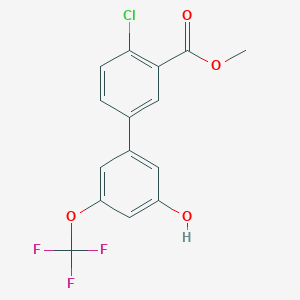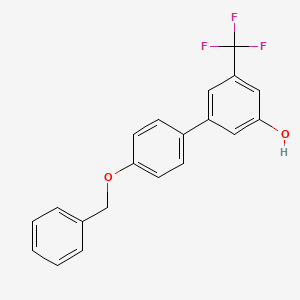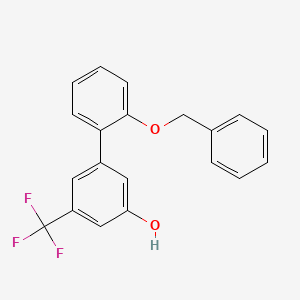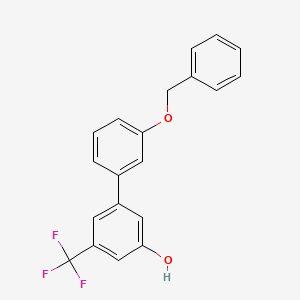
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% (5-BOTFM) is a phenolic compound with a wide range of applications, including use in the synthesis of drugs, as a preservative, and in the manufacturing of pharmaceuticals. It is a white crystalline solid, soluble in water, and has a melting point of approximately 107-109°C. Its chemical structure consists of an aromatic ring with a benzyloxy group and a trifluoromethyl substituent. It has a molecular weight of 295.4 g/mol and a purity of 95%.
Aplicaciones Científicas De Investigación
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of drugs, as a preservative, and in the manufacturing of pharmaceuticals. It has been used in the synthesis of antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the synthesis of polymers, dyes, and surfactants. In addition, it has been used in the synthesis of nanoparticles for drug delivery.
Mecanismo De Acción
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% acts as a stabilizing agent by forming a protective layer around the active pharmaceutical ingredient (API). This layer helps to protect the API from degradation due to environmental factors such as heat, light, and oxidation. In addition, it helps to improve the solubility of the API, thus increasing its bioavailability.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of bacteria and fungi, thus making it an effective preservative. It has also been shown to have an anti-inflammatory effect, which makes it useful in the treatment of inflammatory conditions. Furthermore, it has been shown to have an antioxidant effect, which makes it useful in the prevention of oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations when used in laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and easy to obtain. However, it is not water soluble, making it difficult to use in aqueous solutions. Furthermore, it has a relatively low solubility in organic solvents, making it difficult to use in organic synthesis.
Direcciones Futuras
There are several potential future directions for the use of 5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%. It could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of polymers, dyes, and surfactants. Additionally, it could be used in the development of nanoparticles for drug delivery. Furthermore, it could be used in the development of new preservatives and antimicrobial agents. Finally, it could be used in the development of new antioxidants, which could be used to prevent oxidative damage.
Métodos De Síntesis
5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% is synthesized via a three-step process. The first step involves the reaction of 3-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate to form 3-benzyloxyphenol. The second step involves the addition of trifluoromethanesulfonic acid to the 3-benzyloxyphenol to form 5-(3-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%. The third step involves the purification of the compound by recrystallization.
Propiedades
IUPAC Name |
3-(3-phenylmethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O2/c21-20(22,23)17-9-16(10-18(24)12-17)15-7-4-8-19(11-15)25-13-14-5-2-1-3-6-14/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIQSASORPCSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686764 |
Source


|
| Record name | 3'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-59-2 |
Source


|
| Record name | 3'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)





